molecular formula C7H4N6Se B11511611 4-(1H-tetrazol-1-yl)-2,1,3-benzoselenadiazole

4-(1H-tetrazol-1-yl)-2,1,3-benzoselenadiazole

Cat. No.: B11511611
M. Wt: 251.12 g/mol
InChI Key: JXGXBYFEZRATSG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is a heterocyclic compound that contains both tetrazole and benzoselenadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE typically involves the formation of the tetrazole ring followed by its attachment to the benzoselenadiazole core. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The benzoselenadiazole core can be synthesized through the reaction of o-phenylenediamine with selenium dioxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition and condensation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The tetrazole ring can also interact with metal ions, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Similar in structure but contains a triazole ring instead of a tetrazole ring.

    4-(1H-1,2,3-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Contains a 1,2,3-triazole ring.

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and reactivity compared to triazole-containing analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H4N6Se

Molecular Weight

251.12 g/mol

IUPAC Name

4-(tetrazol-1-yl)-2,1,3-benzoselenadiazole

InChI

InChI=1S/C7H4N6Se/c1-2-5-7(10-14-9-5)6(3-1)13-4-8-11-12-13/h1-4H

InChI Key

JXGXBYFEZRATSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)N3C=NN=N3

Origin of Product

United States

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